An In-depth Technical Guide to the Chemical Properties of 2-Methylallylamine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 2-Methylallylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Methylallylamine hydrochloride is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of complex molecules and polymers. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its known applications and safety profile. The information is presented to support researchers and professionals in the fields of chemistry and drug development.
Chemical and Physical Properties
2-Methylallylamine hydrochloride is the hydrochloride salt of 2-methylallylamine, a primary amine containing a C-C double bond. This dual functionality makes it a reactive and useful building block in organic chemistry.[1] The hydrochloride form enhances its stability and solubility in aqueous solutions.[1] It typically appears as a white crystalline powder.[1][2]
Table 1: Physical and Chemical Properties of 2-Methylallylamine Hydrochloride
| Property | Value | Source(s) |
| IUPAC Name | 2-methylprop-2-en-1-amine;hydrochloride | [1][3] |
| Synonyms | 2-Methyl-2-propen-1-amine hydrochloride, 3-Amino-2-methylprop-1-ene hydrochloride | [2][4] |
| CAS Number | 28148-54-1 | [1][3][5][6][7] |
| Molecular Formula | C₄H₁₀ClN | [1][3][5][6][7] |
| Molecular Weight | 107.58 g/mol | [1][3][5][6][7] |
| Melting Point | 179-184 °C | [1][4][6] |
| Appearance | White crystalline powder | [1][2] |
| Purity | ≥98% | [2][5] |
| Storage | 4°C, stored under nitrogen, away from moisture | [5] |
Spectroscopic Data
Spectroscopic methods are crucial for the structural elucidation and characterization of 2-Methylallylamine hydrochloride.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide definitive structural information. The predicted ¹H NMR spectrum in D₂O would show distinct signals for the different proton environments in the molecule.[1]
Table 2: Predicted ¹H NMR Chemical Shifts for 2-Methylallylamine Hydrochloride in D₂O
| Protons | Signal Type | Predicted Chemical Shift (δ, ppm) |
| Vinyl Protons (=CH₂) | Singlets or narrow multiplets | 4.9-5.1 |
| Methylene Protons (-CH₂-) | Singlet | Not specified |
| Methyl Protons (-CH₃) | Singlet | Not specified |
Data based on predicted values.[1]
2.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present. Key absorptions for 2-methylallylamine hydrochloride include the N-H stretching vibrations of the ammonium group (NH₃⁺) between 2700-3000 cm⁻¹, the C-N stretching vibration around 1140 cm⁻¹, and the =C-H stretching vibration at approximately 3070 cm⁻¹.[8]
2.3. Mass Spectrometry (MS) Gas Chromatography-Mass Spectrometry (GC-MS) of the free base, 2-methylallylamine, provides a characteristic fragmentation pattern. The base peak is typically observed at a mass-to-charge ratio (m/z) of 56.[1]
Synthesis and Experimental Protocols
The most common method for synthesizing 2-Methylallylamine hydrochloride is through the ammonolysis of 3-chloro-2-methyl-1-propene.[1][8]
3.1. Synthesis via Ammonolysis of 3-Chloro-2-methyl-1-propene
This industrial-scale method involves a nucleophilic substitution reaction.[1]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, 3-chloro-2-methyl-1-propene is reacted with an alcoholic solution of ammonia.[1][8]
-
Nucleophilic Substitution: The ammonia acts as a nucleophile, displacing the chloride ion to form the free base, 2-methylallylamine.
-
Salt Formation: The resulting free base is then treated with hydrochloric acid.[1][8]
-
Isolation: The final product, 2-Methylallylamine hydrochloride, precipitates as a colorless, crystalline solid and can be isolated through filtration.[1][8]
-
Purification: The crude product can be further purified by recrystallization to achieve a melting point of 179-181°C.[1]
Characterization Workflow
The identity and purity of the synthesized 2-Methylallylamine hydrochloride are confirmed through various analytical techniques.
Experimental Protocol:
-
Melting Point Determination: The melting point of the purified solid is measured to assess its purity. A sharp melting point range of 179-181°C is indicative of a pure compound.[1]
-
Infrared Spectroscopy: IR analysis is performed to confirm the presence of key functional groups, such as the ammonium (NH₃⁺), C-N, and vinyl (=C-H) groups.[8]
-
Qualitative Tests:
Reactivity and Applications
2-Methylallylamine hydrochloride serves as a key reactant in various organic syntheses due to its bifunctional nature.
-
Synthesis of MIBI Ligand: It is a starting material for the preparation of 2-methoxyisobutylisonitrile (MIBI), a ligand used in the preparation of ⁹⁹ᵐTc-MIBI, a myocardial perfusion agent.[8]
-
Polymer Chemistry: It is used in the preparation of highly monodisperse polymeric particles that incorporate polymerizable fluorophores.[1][4][6]
-
Catalysis: The compound is utilized in the synthesis of platinum cyclometalated N-heterocyclic carbene complexes which can act as catalysts.[1][4][6]
-
Organic Synthesis: It has applications in rhodium-catalyzed hydroformylation for preparing oxoazetidinylbutenyl acetamides and in the chemoselective acylation with anhydrides to produce amides.[1][4][6]
Safety Information
2-Methylallylamine hydrochloride is associated with several hazards and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Statements and Precautionary Measures
| Hazard Statement | Description | Precautionary Codes |
| H315 | Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364 |
| H319 | Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 |
| H335 | May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 |
Data from PubChem.[3]
It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[6]
Conclusion
2-Methylallylamine hydrochloride is a valuable and reactive intermediate in chemical synthesis. Its well-defined physical and chemical properties, along with established synthetic and characterization protocols, make it a reliable building block for researchers in academia and industry. A thorough understanding of its properties and adherence to safety guidelines are paramount for its effective and safe utilization in the laboratory.
References
- 1. 2-Methylallylamine hydrochloride | 28148-54-1 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 2-Methylallylamine hydrochloride | C4H10ClN | CID 11953772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-METHYLALLYL)AMINE HYDROCHLORIDE CAS#: 28148-54-1 [amp.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Methylallylamine 28148-54-1 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. Synthesis of 2-methylallylamine hydrochloride as a starting material for the preparation of 2-methoxyisobutylisonitrile ligand [inis.iaea.org]
